(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one
Overview
Description
®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidinone ring substituted with a 3,4-dichlorophenyl group, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and ®-proline.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with ®-proline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one.
Industrial Production Methods
Industrial production of ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one: The enantiomer of the compound, with different stereochemistry.
4-(3,4-Dichlorophenyl)pyrrolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.
4-(3,4-Dichlorophenyl)pyrrolidine: A related compound lacking the carbonyl group.
Uniqueness
®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is unique due to its chiral nature, which imparts specific stereochemical properties that influence its biological activity and interactions. This makes it a valuable compound for studying the effects of chirality in various scientific fields.
Properties
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJFUBGLZHBHU-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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